molecular formula C6H12O5 B13753987 1,3-Dioxolane;1,3,5-trioxane CAS No. 24969-26-4

1,3-Dioxolane;1,3,5-trioxane

Cat. No.: B13753987
CAS No.: 24969-26-4
M. Wt: 164.16 g/mol
InChI Key: KAUOORLWKQFOHP-UHFFFAOYSA-N
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Description

1,3-Dioxolane and 1,3,5-trioxane are cyclic organic compounds that are widely used in various chemical processes. 1,3-Dioxolane is a five-membered ring containing two oxygen atoms, while 1,3,5-trioxane is a six-membered ring with three oxygen atoms. Both compounds are known for their stability and versatility in chemical reactions.

Preparation Methods

1,3-Dioxolane: is typically synthesized through the acid-catalyzed reaction of ethylene glycol with formaldehyde. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The resulting product is then purified through distillation.

1,3,5-Trioxane: is produced by the acid-catalyzed trimerization of formaldehyde. This process involves the use of concentrated aqueous formaldehyde and an acid catalyst, such as sulfuric acid. The reaction mixture is heated, and the trioxane is separated and purified through distillation .

Chemical Reactions Analysis

1,3-Dioxolane: and 1,3,5-trioxane undergo various chemical reactions, including:

Common reagents used in these reactions include Lewis acids, Brønsted acids, and various catalysts such as phosphotungstic acid and tetrahydrofuran . Major products formed from these reactions include polyoxymethylene, formaldehyde, and various substituted derivatives .

Scientific Research Applications

1,3-Dioxolane: and 1,3,5-trioxane have numerous applications in scientific research:

Mechanism of Action

The mechanism of action for 1,3-dioxolane and 1,3,5-trioxane involves their ability to undergo ring-opening reactions. These reactions are typically catalyzed by acids, leading to the formation of reactive intermediates such as oxonium ions. These intermediates can then participate in various chemical reactions, including polymerization and substitution .

Comparison with Similar Compounds

1,3-Dioxolane: and 1,3,5-trioxane can be compared with other cyclic ethers such as:

These compounds are unique due to their specific ring structures and the stability they provide in various chemical reactions. Their ability to form stable intermediates and undergo polymerization makes them valuable in both research and industrial applications .

Properties

CAS No.

24969-26-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

1,3-dioxolane;1,3,5-trioxane

InChI

InChI=1S/C3H6O3.C3H6O2/c1-4-2-6-3-5-1;1-2-5-3-4-1/h1-3H2;1-3H2

InChI Key

KAUOORLWKQFOHP-UHFFFAOYSA-N

Canonical SMILES

C1COCO1.C1OCOCO1

Related CAS

24969-26-4

Origin of Product

United States

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